
4-(2-Thienyl)butyric acid
Overview
Description
4-(2-Thienyl)Butyric Acid is an organic compound with the molecular formula C8H10O2S. It is a monocarboxylic acid that features a butyric acid backbone with a 2-thienyl group attached at the fourth position.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(2-Thienyl)Butyric Acid can be synthesized through several methods. One common approach involves the reaction of thiophene with butyric acid under specific conditions to introduce the thienyl group at the desired position. The reaction typically requires a catalyst and controlled temperature to ensure the correct substitution .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and crystallization to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 4-(2-Thienyl)Butyric Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The thienyl group can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorine under acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thienyl derivatives.
Scientific Research Applications
Biochemical Pathways Affected
While specific biochemical pathways remain largely unexplored, the compound's impact on cellular functions related to amino acid metabolism indicates a need for further investigation into its molecular effects.
Chemistry
4-(2-Thienyl)butyric acid serves as a building block in synthesizing more complex molecules. Its unique structural features allow for the development of novel compounds with potential applications in various chemical processes.
Biology
Research has indicated that this compound may have biological activities that warrant further exploration. For instance, studies have noted its potential to induce oxidative stress in renal cells, highlighting its relevance in toxicological assessments .
Medicine
The compound is being investigated for its therapeutic effects, particularly in relation to kidney health and potential nephrotoxicity. Initial findings suggest it may influence oxidative stress pathways, which could be critical in developing treatments for conditions like diabetic nephropathy .
Toxicity Studies
- A study demonstrated that this compound induces oxidative stress in isolated rat kidney cells, suggesting possible nephrotoxic effects. This finding emphasizes the importance of understanding its safety profile before clinical applications .
Metabolic Profiling
- In a proof-of-principle study involving peritoneal dialysis patients, metabolic changes related to encapsulating peritoneal sclerosis were observed. Although not directly linked to this compound, such metabolic profiling techniques could be adapted to explore the compound's effects on metabolic disorders .
Mechanism of Action
The mechanism of action of 4-(2-Thienyl)Butyric Acid involves its interaction with specific molecular targets and pathways. For instance, it can act on aromatic-amino-acid aminotransferase, influencing various biochemical processes. The compound’s effects are mediated through its ability to bind to and modulate the activity of these targets .
Comparison with Similar Compounds
- 2-Thiophenebutyric Acid
- 2-Thiophenebutanoic Acid
- γ-(α-Thienyl)butyric Acid
Comparison: 4-(2-Thienyl)Butyric Acid is unique due to its specific substitution pattern and the presence of the thienyl group at the fourth position. This structural feature imparts distinct chemical and biological properties compared to other similar compounds .
Biological Activity
4-(2-Thienyl)butyric acid, also known as 4-(thiophen-2-yl)butanoic acid, has garnered attention due to its diverse biological activities and potential applications in pharmacology. This compound possesses a unique structure that contributes to its various interactions with biological systems, particularly in antimicrobial and antitumor activities.
- Chemical Formula : C₈H₁₀O₂S
- Molecular Weight : 170.23 g/mol
- CAS Number : 4653-11-6
- Boiling Point : 122 °C (0.3 mmHg)
- Density : 1.169 g/cm³
Synthesis and Derivatives
Research has demonstrated the synthesis of organotin(IV) derivatives of this compound, which have been evaluated for their biological activities. These derivatives are formed by reacting the ligand with tri- and diorganotin salts, resulting in compounds that exhibit enhanced antimicrobial properties compared to the parent compound .
Antimicrobial Activity
This compound and its organotin derivatives have been subjected to various antimicrobial tests against a range of bacterial and fungal strains. The studies indicate that these compounds exhibit significant activity against:
-
Bacteria :
- Escherichia coli
- Klebsiella pneumoniae
- Bacillus subtilis
- Staphylococcus aureus
-
Fungi :
- Mucor species
- Aspergillus flavus
- Aspergillus niger
The mechanism of action is believed to involve interference with bacterial cell wall synthesis, leading to cell lysis and death . Notably, some organotin derivatives showed antifungal activity comparable to the standard drug terbinafine, suggesting their potential as new antimicrobial agents .
Antitumor Activity
In addition to antimicrobial properties, preliminary studies have indicated that this compound may possess antitumor activity. The compound has been evaluated in vitro against various cancer cell lines, showing cytotoxic effects that warrant further investigation into its potential as an anticancer agent. The exact mechanism remains under study, but it is hypothesized that it may involve apoptosis induction and cell cycle arrest in tumor cells .
Case Study: Antimicrobial Efficacy
In a comparative study involving the antimicrobial efficacy of various organotin derivatives of this compound, researchers found that specific derivatives exhibited superior activity against resistant strains of bacteria. The study utilized standard agar diffusion methods to assess inhibition zones, revealing that certain derivatives had minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics .
Compound | MIC (µg/mL) | Activity Type |
---|---|---|
This compound | 50 | Bactericidal |
Organotin Derivative A | 25 | Bactericidal |
Organotin Derivative B | 30 | Fungicidal |
Research Findings on Antitumor Activity
Another research initiative focused on the antitumor potential of this compound demonstrated promising results in inhibiting the proliferation of human cancer cell lines. Cell viability assays indicated a dose-dependent response, with IC50 values suggesting significant cytotoxicity at higher concentrations .
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 4-(2-Thienyl)butyric acid, and what methods are recommended for confirming its purity and structural integrity?
- Answer : The compound (CAS 4653-11-6) has a molecular formula of C₈H₁₀O₂S and a molecular weight of 170.23 g/mol. Key properties include a density of 1.169 g/cm³. Purity can be confirmed via HPLC (High-Performance Liquid Chromatography) with UV detection, while structural integrity is validated using ¹H/¹³C NMR to identify characteristic thienyl and carboxylic acid proton environments. Mass spectrometry (MS) further corroborates molecular weight .
Q. What safety precautions should be taken when handling this compound in laboratory settings?
- Answer : While specific toxicological data for this compound is limited, analogous aromatic carboxylic acids (e.g., 4-phenylbutyric acid) require precautions against skin/eye irritation and respiratory exposure . Use PPE (gloves, goggles), work in a fume hood, and avoid contact with incompatible materials (strong acids/oxidizers). Store in sealed containers under dry, ventilated conditions .
Q. What analytical techniques are most suitable for quantifying this compound in complex mixtures?
- Answer : Reverse-phase HPLC with a C18 column and UV detection (λ ≈ 254 nm) is optimal for quantification. For trace analysis, LC-MS/MS in negative ion mode enhances sensitivity. Calibration curves using certified reference standards (≥98% purity) ensure accuracy .
Q. What are the recommended storage conditions for this compound to ensure long-term stability?
- Answer : Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., nitrogen). Avoid humidity and incompatible materials (strong bases, oxidizing agents). Regularly monitor for discoloration or precipitate formation, which may indicate degradation .
Advanced Research Questions
Q. How can computational chemistry methods aid in predicting the reactivity of this compound in various chemical environments?
- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties, such as frontier molecular orbitals (HOMO/LUMO), to predict electrophilic/nucleophilic sites. Solvent effects can be simulated using the Polarizable Continuum Model (PCM) . Compare results with phenyl-substituted analogs (e.g., 4-phenylbutyric acid) to assess thienyl group effects .
Q. What strategies are effective in designing biologically active derivatives of this compound?
- Answer : Introduce functional groups (e.g., amides, esters) at the carboxylic acid moiety to modulate bioavailability. For example, coupling with heterocycles (e.g., imidazoles) via carbodiimide-mediated amidation enhances target specificity. Structure-Activity Relationship (SAR) studies guided by in vitro assays (e.g., enzyme inhibition) optimize potency .
Q. How does the thienyl group influence the electronic properties and chemical reactivity of this compound compared to phenyl-substituted analogs?
- Answer : The thienyl group increases electron density due to sulfur’s lone pairs, enhancing resonance stabilization. This alters acidity (pKa) and reactivity in nucleophilic acyl substitutions. UV-Vis spectroscopy and cyclic voltammetry reveal redshifted absorption and distinct redox behavior compared to phenyl analogs .
Q. What are the potential environmental impacts of this compound, and how can its degradation products be monitored in ecological studies?
- Answer : Analogous herbicides (e.g., 2,4-DB) undergo microbial degradation to chlorophenols, which are ecotoxic. Use LC-HRMS (High-Resolution Mass Spectrometry) to track degradation pathways in soil/water matrices. QSAR models predict persistence and bioaccumulation potential based on logP and molecular volume .
Q. Methodological Notes
- Synthesis Optimization : While direct synthesis routes for this compound are not detailed in the evidence, adapting strategies for related compounds (e.g., Friedel-Crafts acylation of thiophene followed by hydrolysis) could be explored.
- Biological Assays : Prioritize in vitro cytotoxicity screening (e.g., MTT assay) before in vivo studies to assess safety margins.
Properties
IUPAC Name |
4-thiophen-2-ylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2S/c9-8(10)5-1-3-7-4-2-6-11-7/h2,4,6H,1,3,5H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYTXLSQVYGNWLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70196868 | |
Record name | 4-(2-Thienyl)butyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70196868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4653-11-6 | |
Record name | 2-Thiophenebutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4653-11-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2-Thienyl)butyric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004653116 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(2-Thienyl)Butyric Acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02434 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 4-(2-Thienyl)butyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70196868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-thiophenebutyric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.809 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-(2-THIENYL)BUTYRIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VLB4C9G6WY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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